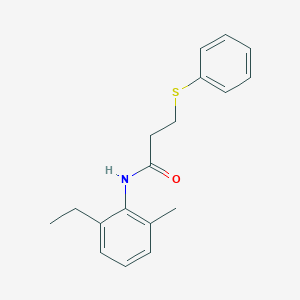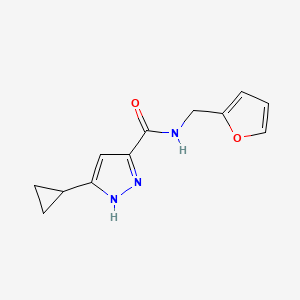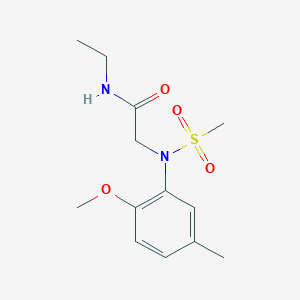![molecular formula C19H23ClO4 B5083573 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as SR-59230A, is a selective antagonist of β3-adrenergic receptors. It is a chemical compound that has been widely used in scientific research to understand the mechanism of action of β3-adrenergic receptors and their role in various physiological processes.
Mecanismo De Acción
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene acts as a selective antagonist of β3-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter norepinephrine and the hormone epinephrine. When activated, β3-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. By blocking the activation of β3-adrenergic receptors, this compound inhibits the production of cAMP and downstream signaling, leading to a reduction in lipolysis and thermogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of lipolysis: this compound inhibits the breakdown of triglycerides in adipose tissue, leading to a reduction in the release of free fatty acids into circulation.
- Inhibition of thermogenesis: this compound reduces the production of heat in brown adipose tissue, which is a key regulator of energy expenditure.
- Decreased insulin resistance: this compound has been shown to improve insulin sensitivity in animal models of obesity and diabetes.
- Anti-inflammatory effects: this compound has been shown to reduce inflammation in adipose tissue, which is a key contributor to the development of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene in lab experiments is its specificity for β3-adrenergic receptors, which allows for the selective inhibition of this receptor subtype without affecting other adrenergic receptors. This specificity makes it a valuable tool for investigating the role of β3-adrenergic receptors in various physiological processes. However, one limitation of using this compound is its relatively low potency, which requires high concentrations to achieve complete inhibition of β3-adrenergic receptors.
Direcciones Futuras
There are several potential future directions for research on 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene, including:
- Investigating its potential therapeutic applications in obesity and metabolic disorders.
- Studying its effects on other physiological processes, such as cardiovascular function and immune function.
- Developing more potent and selective β3-adrenergic receptor antagonists for use in lab experiments and potential clinical applications.
- Exploring the use of this compound as a tool for investigating the role of β3-adrenergic receptors in cancer and other diseases.
Conclusion:
In conclusion, this compound is a selective antagonist of β3-adrenergic receptors that has been widely used in scientific research to investigate the role of these receptors in various physiological processes. Its specificity for β3-adrenergic receptors makes it a valuable tool for studying the effects of β3-adrenergic receptor activation and inhibition, and its potential therapeutic applications in obesity and metabolic disorders. Further research on this compound and other β3-adrenergic receptor antagonists is needed to fully understand their mechanisms of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene involves several steps, including the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 1-chloro-2,3-dimethylphenol. This intermediate is then reacted with 3-(2,6-dimethoxyphenoxy)propylmagnesium bromide to form this compound. The overall yield of this synthesis is around 20%.
Aplicaciones Científicas De Investigación
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene has been extensively used in scientific research to investigate the role of β3-adrenergic receptors in various physiological processes. β3-adrenergic receptors are a subtype of adrenergic receptors that are primarily expressed in adipose tissue, where they play a key role in regulating lipolysis and thermogenesis. This compound has been used to study the effect of β3-adrenergic receptor activation on these processes, as well as its potential therapeutic applications in obesity and metabolic disorders.
Propiedades
IUPAC Name |
1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-13-14(2)16(10-9-15(13)20)23-11-6-12-24-19-17(21-3)7-5-8-18(19)22-4/h5,7-10H,6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDFTAYFPRBTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)

![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)
![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)

![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)
![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)

